molecular formula C27H21ClN2O5S B10945646 ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B10945646
M. Wt: 521.0 g/mol
InChI Key: IAQJWOBMWFYWCP-KGENOOAVSA-N
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Description

Ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the furan and thiazolo[2,3-d][1,3,5]benzoxadiazocine cores, followed by their coupling under specific conditions. Common reagents and catalysts used in these reactions include palladium catalysts, strong bases, and various solvents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can be compared with other similar compounds, such as:

    Furan derivatives: Compounds containing the furan ring, which may have similar reactivity and applications.

    Thiazolo[2,3-d][1,3,5]benzoxadiazocine derivatives: Compounds with similar core structures, which may exhibit comparable biological activities.

    Chlorophenyl compounds: Molecules containing the chlorophenyl group, which can influence the compound’s properties and reactivity.

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and heterocycles, potentially leading to diverse reactivity and applications.

Properties

Molecular Formula

C27H21ClN2O5S

Molecular Weight

521.0 g/mol

IUPAC Name

ethyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C27H21ClN2O5S/c1-3-33-25(32)22-23-18-9-4-5-10-20(18)35-27(22,2)29-26-30(23)24(31)21(36-26)14-17-11-12-19(34-17)15-7-6-8-16(28)13-15/h4-14,22-23H,3H2,1-2H3/b21-14+

InChI Key

IAQJWOBMWFYWCP-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=C(O5)C6=CC(=CC=C6)Cl)/S4)C

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)S4)C

Origin of Product

United States

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